N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyridine ring, and an oxalamide moiety
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-10-14(21-25-12)20-17(24)16(23)19-11-13-5-8-22(9-6-13)15-4-2-3-7-18-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOYOACACPWIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the pyridine and piperidine moieties. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents such as oxalyl chloride and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the isoxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-methylisoxazol-3-yl)-N2-(benzyl)oxalamide
- N1-(5-methylisoxazol-3-yl)-N2-(pyridin-3-yl)oxalamide
- N1-(5-methylisoxazol-3-yl)-N2-(piperidin-4-yl)oxalamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential biological activity. This article synthesizes findings from various studies to elucidate the compound's biological properties, particularly its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 0.21 μM, which indicates potent antibacterial activity .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Not specified |
| Candida species | Not specified |
The compound also exhibited antifungal activity against various strains of Candida, with significant growth inhibition observed in comparison to solvent controls .
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines revealed that the compound possesses selective cytotoxic effects. The MTT assay indicated that while it effectively inhibited cell proliferation, it did so without causing excessive toxicity to normal cells, suggesting a favorable therapeutic index .
The biological activity of this compound can be attributed to its interaction with critical bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that it forms significant binding interactions within the active sites of these enzymes, stabilizing the complex through hydrogen bonds and hydrophobic interactions .
Figure 1: Binding Interactions with DNA Gyrase
Binding Interactions
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was evaluated for its effectiveness against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans. Results indicated that it retained substantial efficacy against these resistant strains, suggesting its potential as a lead candidate for developing new antimicrobial agents .
Case Study 2: Cytotoxicity Profile
Another study focused on the cytotoxic profile of the compound compared to standard chemotherapeutic agents. The results showed that while traditional agents exhibited high toxicity across cell lines, this compound maintained lower toxicity levels while still effectively inhibiting tumor cell growth .
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Coupling Reactions : Use of coupling agents like HATU or EDCl/HOBt to link the oxazole and piperidine moieties.
- Inert Conditions : Nitrogen/argon atmospheres prevent oxidation of sensitive intermediates .
- Temperature Control : Exothermic steps (e.g., acylations) require cooling (0–5°C) to suppress side reactions .
- Purification : Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .
Q. Table 1: Key Reaction Parameters
| Parameter | Example Conditions/Reagents | Evidence Source |
|---|---|---|
| Coupling Agents | HATU, EDCl/HOBt, DCC | |
| Solvent System | DMF, dichloromethane, or THF | |
| Bases | Triethylamine, DBU, NaHCO₃ | |
| Reaction Time | 12–48 hours, monitored by TLC |
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR verifies connectivity (e.g., oxazole C-H at δ 6.8–7.2 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 415.212) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation (if single crystals are obtained) .
Q. Table 2: Analytical Data Validation
| Technique | Critical Observations | Evidence Source |
|---|---|---|
| ¹H NMR | Integration ratios for CH₃ (oxazole), NH | |
| HRMS | Exact mass within 3 ppm error |
Advanced Research Questions
Q. How can computational methods predict biological targets, and what experimental validation is required?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonds between the ethanediamide backbone and catalytic residues .
- PASS Prediction : Estimates antibacterial/anticancer potential (Pa > 0.7 indicates high probability) .
- Validation : Follow-up assays (e.g., enzyme inhibition, cell viability) confirm computational hits. For example, IC₅₀ values <10 µM in kinase assays validate target engagement .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., low logP may limit membrane permeability) using Caco-2 cell models .
- Metabolite Identification : LC-MS/MS detects in vivo degradation products (e.g., hydrolysis of the oxazole ring) .
- Structural Analog Comparison : Test derivatives with modified piperidine substituents to isolate pharmacophores .
Q. Table 3: Comparative Bioactivity of Structural Analogs
| Analog Modification | In Vitro IC₅₀ (µM) | In Vivo Efficacy | Evidence Source |
|---|---|---|---|
| Pyridine → Benzodioxole | 0.8 | Low | |
| Ethanediamide → Thioamide | 12.4 | Moderate |
Q. What impact do modifications to the piperidine or oxazole moieties have on reactivity and pharmacological profiles?
- Methodological Answer :
- Piperidine Substituents :
- Methylation at C4 : Enhances lipophilicity (logP +0.5) but may reduce solubility .
- Sulfonamide Addition : Introduces hydrogen-bonding capacity, improving target affinity (e.g., ΔG = -9.2 kcal/mol in docking) .
- Oxazole Modifications :
- 5-Methyl vs. 5-Chloro : Chloro increases electrophilicity, altering reaction kinetics (e.g., faster SNAr substitutions) .
- Synthetic Validation : Monitor reaction yields and purity via HPLC post-modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
